Biotin-PEG2-C4-Alkyne: A Comprehensive Technical Guide for Researchers
Biotin-PEG2-C4-Alkyne: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin-PEG2-C4-Alkyne is a versatile chemical probe that plays a crucial role in modern biological research, particularly in the fields of proteomics, drug discovery, and chemical biology. This bifunctional molecule features a biotin (B1667282) moiety for high-affinity binding to streptavidin, a terminal alkyne group for covalent ligation via "click chemistry," and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This guide provides an in-depth overview of its chemical properties, mechanisms of action, and key applications, supplemented with detailed experimental protocols and data presented for clarity and reproducibility.
Introduction
Biotin-PEG2-C4-Alkyne is a key reagent for the biotinylation of azide-modified biomolecules. The core utility of this compound lies in its ability to participate in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. This reaction forms a stable triazole linkage between the alkyne on the biotin probe and an azide (B81097) group on a target molecule. The presence of the biotin tag then allows for the efficient detection, purification, and quantification of the labeled biomolecules using streptavidin-based affinity methods. The PEG2 spacer enhances the water solubility of the molecule and extends the distance between biotin and the target, which can reduce steric hindrance and improve binding to streptavidin.[1][2] A primary application for this reagent is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can be used as a linker.[3][4][5][6]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of Biotin-PEG2-C4-Alkyne is essential for its effective use in experimental settings.
| Property | Value |
| Chemical Formula | C₂₂H₃₆N₄O₅S |
| Molecular Weight | 468.61 g/mol [7] |
| CAS Number | 1011268-28-2[3][8][9] |
| Appearance | Crystalline solid[8] |
| Purity | Typically ≥95% or ≥98% (supplier dependent)[7] |
| Solubility | Soluble in DMSO and DMF[8][9][10] |
| Storage Conditions | Store at -20°C for long-term stability.[9][10] Stock solutions can be stored at -80°C for up to 6 months or -20°C for 1 month.[11] |
| Predicted Boiling Point | 799.8±60.0 °C[8] |
| Predicted Density | 1.158±0.06 g/cm³[8] |
Mechanism of Action: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary utility of Biotin-PEG2-C4-Alkyne stems from its participation in the CuAAC reaction. This click chemistry reaction is highly efficient, specific, and bio-orthogonal, meaning it does not interfere with native biological processes. The reaction involves the formation of a stable 1,4-disubstituted 1,2,3-triazole ring through the coupling of the terminal alkyne of Biotin-PEG2-C4-Alkyne and an azide-modified target molecule. The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[4][12]
Figure 1. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction pathway.
Experimental Protocols
General Protocol for Biotinylation of Azide-Modified Proteins in Solution
This protocol outlines the general steps for labeling an azide-modified protein with Biotin-PEG2-C4-Alkyne.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Biotin-PEG2-C4-Alkyne
-
DMSO
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable Cu(I)-stabilizing ligand
-
Sodium ascorbate
-
Degassed, deionized water
-
Microcentrifuge tubes
Procedure:
-
Prepare Stock Solutions:
-
Biotin-PEG2-C4-Alkyne: Prepare a 10 mM stock solution in DMSO.
-
CuSO₄: Prepare a 20 mM stock solution in deionized water.
-
THPTA: Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a fresh 100 mM stock solution in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the purified azide-modified protein to a final concentration of 10-100 µM in the reaction buffer.
-
Add the Biotin-PEG2-C4-Alkyne stock solution to a final concentration of 100-500 µM (a 5-10 fold molar excess over the protein is a good starting point).
-
Prepare a premixed solution of CuSO₄ and THPTA. For a final reaction volume of 500 µL, you can pre-mix 6.3 µL of 20 mM CuSO₄ and 12.5 µL of 50 mM THPTA.[12] Add this to the reaction mixture. The final concentration of copper will be 0.25 mM and the ligand will be 1.25 mM.
-
To initiate the reaction, add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[12]
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature or at 4°C. Protect the reaction from light if using a fluorescently tagged molecule.
-
-
Removal of Excess Reagents:
-
Remove unreacted Biotin-PEG2-C4-Alkyne and the copper catalyst using methods such as dialysis, buffer exchange, or size-exclusion chromatography.
-
-
Verification of Biotinylation:
-
Western Blot: Separate the labeled protein by SDS-PAGE, transfer to a membrane, and probe with streptavidin-HRP or a fluorescently labeled streptavidin.
-
Mass Spectrometry: Analyze the mass of the protein to confirm the addition of the biotin-alkyne moiety.
-
Figure 2. Experimental workflow for the biotinylation of an azide-modified protein.
Protocol for Affinity Purification of Biotinylated Proteins
This protocol describes the enrichment of biotinylated proteins from a complex mixture, such as a cell lysate, using streptavidin-agarose beads.
Materials:
-
Cell lysate containing biotinylated protein
-
Streptavidin-agarose beads (50% slurry)
-
Wash Buffer 1 (e.g., 1% SDS in PBS)
-
Wash Buffer 2 (e.g., 6 M urea (B33335) in 250 mM ammonium (B1175870) bicarbonate)
-
Wash Buffer 3 (e.g., 1 M NaCl in PBS)
-
Elution Buffer (e.g., 2% SDS in PBS with heating, or a buffer containing free biotin)
-
Microcentrifuge tubes
-
End-over-end rotator
Procedure:
-
Binding:
-
To the cell lysate, add the streptavidin-agarose bead slurry. The amount of beads will depend on the binding capacity of the resin and the expected amount of biotinylated protein.
-
Incubate the mixture for 1-2 hours at 4°C with end-over-end rotation.
-
-
Washing:
-
Pellet the beads by centrifugation (e.g., 1000 x g for 2 minutes).
-
Remove the supernatant.
-
Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3 to remove non-specifically bound proteins. Perform each wash by resuspending the beads in the buffer, incubating for 5-10 minutes, and then pelleting the beads.
-
-
Elution:
-
After the final wash, resuspend the beads in Elution Buffer.
-
To elute the bound proteins, either incubate with a high concentration of free biotin or heat the sample in a denaturing buffer (e.g., 2% SDS at 95°C for 5-10 minutes).
-
Pellet the beads and collect the supernatant containing the enriched biotinylated proteins.
-
-
Downstream Analysis:
-
The eluted proteins can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.
-
Figure 3. Workflow for the affinity purification of biotinylated proteins.
Applications in Research and Drug Development
Biotin-PEG2-C4-Alkyne is a powerful tool with a wide range of applications:
-
Proteomics: It is used for the identification and quantification of newly synthesized proteins through techniques like BONCAT (Bio-orthogonal Non-canonical Amino Acid Tagging).[13] In this method, cells are cultured with an azide-modified amino acid analog, which is incorporated into newly synthesized proteins. These proteins are then labeled with Biotin-PEG2-C4-Alkyne for enrichment and subsequent identification by mass spectrometry.
-
PROTACs: This reagent can serve as a linker in the synthesis of PROTACs.[3][14] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.
-
Glycan and Lipid Profiling: Azide-modified sugars or fatty acids can be metabolically incorporated into cellular glycans and lipids, which are then tagged with Biotin-PEG2-C4-Alkyne for analysis.
-
Enzyme Activity Profiling: Activity-based protein profiling (ABPP) can utilize azide-modified inhibitors that covalently bind to the active site of an enzyme. Subsequent labeling with Biotin-PEG2-C4-Alkyne allows for the identification of active enzymes in a complex proteome.
Conclusion
Biotin-PEG2-C4-Alkyne is an indispensable reagent for researchers in life sciences. Its ability to efficiently and specifically biotinylate azide-modified biomolecules via the robust CuAAC click chemistry reaction has enabled significant advancements in our understanding of complex biological systems. The protocols and data presented in this guide are intended to provide a solid foundation for the successful application of this versatile chemical tool in a variety of research and drug development endeavors.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Biotin-Conjugated Cellulose Nanofibers Prepared via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) “Click” Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Biotin-PEG2-C4-alkyne | PEG analog | CAS# 1011268-28-2 | 美国InvivoChem [invivochem.cn]
- 7. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers | AxisPharm [axispharm.com]
- 8. Biotin-PEG2-C4-Alkyne CAS#: 1011268-28-2 [m.chemicalbook.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Biotin-PEG2-C4-alkyne, 1011268-28-2 | BroadPharm [broadpharm.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. jenabioscience.com [jenabioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
